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molecular formula C11H16OS B8773116 2-Methyl-4-(phenylthio)-2-butanol CAS No. 91967-95-2

2-Methyl-4-(phenylthio)-2-butanol

Cat. No. B8773116
M. Wt: 196.31 g/mol
InChI Key: NEFSBVCLBTVKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05401731

Procedure details

To a solution of 4-bromo-2-methyl-2-trimethylsilyloxybutane (9) (12 g) in methanol (55 ml) at room temperature was added ethanolic hydrogen chloride (ca. 1M, 0.2 ml). After 10 minutes the solution was concentrated in vacuo (at room temperature) to constant weight. The residue was taken up in chloroform and reconcentrated to constant weight to give 4-bromo-2-methyl-2-butanol (H, y=1, R1 =R2 =Me) as a chromatographically homogenous oil. The product was dissolved in THF (10 ml) and added to a premixed, stirred solution of potassium tert-butoxide (3.7 g) and thiophenol (3.6 ml) in N,N-dimethylformamide (50 ml) at room temperature. After a few minutes a precipitate started forming, and after 30 minutes the mixture was partitioned between ethyl acetate (300 ml) and water (200 ml). The organic layer was washed consecutively with 2N sodium hydroxide solution, water and brine. Drying and concentration in vacuo gave 3-hydroxy-3-methylbutyl phenyl sulphide as a chromatographically homogenous oil. This was dissolved in methanol (60 ml), and to the stirred solution was added sodium hydrogen carbonate (4.7 g), aqueous sodium tungstate solution (2%, 5 ml) and hydrogen peroxide (100 vol, 11.8 ml). The initial exothermic reaction which ensued was checked by momentary ice-cooling. The reaction mixture was then-stirred at 50° C. for 1 hour. After cooling the mixture was partitioned between dichloromethane (200 ml) and water. The aqueous layer was extracted with more dichloromethane, and the combined dichloromethane layers were washed with water, brine, and dried. Concentration in vacuo gave a crude product which was purified by chromatography (150 g silica gel; ether as eluant) to give the sulphone (21) as a viscous oil, 6 (300 MHz) 1.22 (6H, s), 1.64 (1H, bs), 1.88 (2H, m), 3.25 (2H, m), 7.55-7.70 (3H, m), 7.93 (2H, m).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:14]1COCC1>CN(C)C=O>[C:7]1([S:13][CH2:14][CH2:1][C:2]([OH:4])([CH3:5])[CH3:3])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a premixed
CUSTOM
Type
CUSTOM
Details
After a few minutes a precipitate started forming
CUSTOM
Type
CUSTOM
Details
after 30 minutes the mixture was partitioned between ethyl acetate (300 ml) and water (200 ml)
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed consecutively with 2N sodium hydroxide solution, water and brine
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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